Potassium (4-bromophenylsulfonamido)methyltrifluoroborate
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Overview
Description
Preparation Methods
The synthesis of potassium (4-bromophenylsulfonamido)methyltrifluoroborate typically involves the reaction of 4-bromophenylsulfonamide with potassium trifluoroborate under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The mixture is stirred at room temperature for several hours until the reaction is complete .
Chemical Reactions Analysis
Potassium (4-bromophenylsulfonamido)methyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds in the presence of a palladium catalyst and a base.
Oxidation and Reduction Reactions:
Scientific Research Applications
Potassium (4-bromophenylsulfonamido)methyltrifluoroborate has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action for potassium (4-bromophenylsulfonamido)methyltrifluoroborate primarily involves its role as a reagent in chemical reactions. In cross-coupling reactions, the trifluoroborate group acts as a stable, protected form of boronic acid, which can be hydrolyzed under basic conditions to form the reactive boronate species. This species then participates in the transmetalation step of the cross-coupling reaction, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Potassium (4-bromophenylsulfonamido)methyltrifluoroborate can be compared with other organotrifluoroborates, such as:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium styryltrifluoroborate
These compounds share similar stability and reactivity patterns but differ in their specific substituents, which can influence their reactivity and applications. This compound is unique due to the presence of the 4-bromophenylsulfonamido group, which can impart distinct electronic and steric properties .
Properties
IUPAC Name |
potassium;[(4-bromophenyl)sulfonylamino]methyl-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrF3NO2S.K/c9-6-1-3-7(4-2-6)16(14,15)13-5-8(10,11)12;/h1-4,13H,5H2;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDACMJBKHMFLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNS(=O)(=O)C1=CC=C(C=C1)Br)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrF3KNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678473 |
Source
|
Record name | Potassium {[(4-bromobenzene-1-sulfonyl)amino]methyl}(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286686-29-0 |
Source
|
Record name | Potassium {[(4-bromobenzene-1-sulfonyl)amino]methyl}(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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